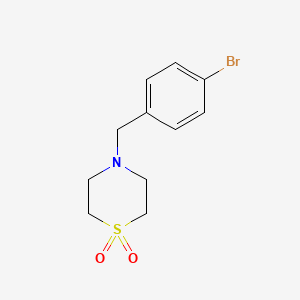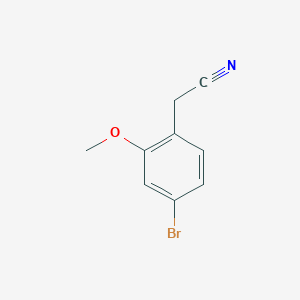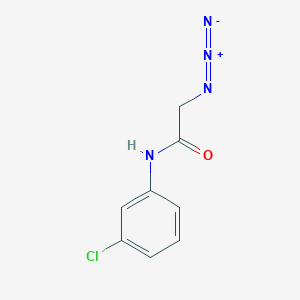![molecular formula C14H23NO4 B1523360 7-(Tert-butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid CAS No. 873924-12-0](/img/structure/B1523360.png)
7-(Tert-butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid
Übersicht
Beschreibung
The compound “2-[(TERT-BUTOXY)CARBONYL]-7-OXA-2-AZASPIRO[3.5]NONANE-1-CARBOXYLIC ACID” has a CAS Number of 1955492-38-2 and a molecular weight of 271.31 . Another similar compound, “6-[(tert-butoxy)carbonyl]-6-azaspiro[3.5]nonane-7-carboxylic acid”, has a CAS Number of 2228127-33-9 and a molecular weight of 269.34 .
Molecular Structure Analysis
The InChI Code for “2-[(TERT-BUTOXY)CARBONYL]-7-OXA-2-AZASPIRO[3.5]NONANE-1-CARBOXYLIC ACID” is 1S/C13H21NO5/c1-12(2,3)19-11(17)14-8-13(9(14)10(15)16)4-6-18-7-5-13/h9H,4-8H2,1-3H3,(H,15,16) . For “6-[(tert-butoxy)carbonyl]-6-azaspiro[3.5]nonane-7-carboxylic acid”, the InChI Code is 1S/C14H23NO4/c1-13(2,3)19-12(18)15-9-14(6-4-7-14)8-5-10(15)11(16)17/h10H,4-9H2,1-3H3,(H,16,17) .Physical And Chemical Properties Analysis
The molecular weight of “2-[(TERT-BUTOXY)CARBONYL]-7-OXA-2-AZASPIRO[3.5]NONANE-1-CARBOXYLIC ACID” is 271.31 , and for “6-[(tert-butoxy)carbonyl]-6-azaspiro[3.5]nonane-7-carboxylic acid”, it is 269.34 . Both compounds are solid substances .Wissenschaftliche Forschungsanwendungen
Synthesis of Derivatives for Peptide Synthesis
A significant application of compounds related to 7-(Tert-butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid is in the synthesis of peptide derivatives. Research has shown that derivatives of this compound can be used in peptide synthesis as constrained surrogates of dipeptides, offering potential in the field of drug discovery and development. Conformational analyses of these tripeptide analogues have been conducted using NMR experiments and molecular modeling, highlighting their utility as gamma-turn/distorted type II beta-turn mimetics (Fernandez et al., 2002).
Use in Boc Protecting Group Introduction
Another important application is the use of related compounds in the introduction of Boc (tert-butoxycarbonyl) protecting groups to amines. A new reagent, tert-butyl (2,4-dioxo-3-azaspiro[5,5] undecan-3-yl) carbonate (Boc-OASUD) has been developed for the preparation of N-Boc-amino acids, demonstrating its effectiveness in protecting amino acids without racemization (Rao et al., 2017).
Development of Novel Synthetic Routes
The development of new synthetic routes for related compounds is another area of research interest. Efficient and scalable synthetic routes have been described for compounds like tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, which are useful for further selective derivation on the azetidine and cyclobutane rings, providing access to novel compounds that can explore chemical spaces complementary to piperidine ring systems (Meyers et al., 2009).
Application in Drug Discovery
Compounds like 6-azaspiro[4.3]alkanes, synthesized from four-membered-ring ketones, offer new scaffolds for drug discovery. These compounds are synthesized through key transformations involving electron-deficient exocyclic alkenes and an in-situ generated N-benzylazomethine ylide (Chalyk et al., 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azaspiro[3.5]nonane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-6-4-14(5-7-15)8-10(9-14)11(16)17/h10H,4-9H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNXCLBPISBIFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40705461 | |
| Record name | 7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40705461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Tert-butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid | |
CAS RN |
873924-12-0 | |
| Record name | 7-(1,1-Dimethylethyl) 7-azaspiro[3.5]nonane-2,7-dicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=873924-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40705461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-[(tert-butoxy)carbonyl]-7-azaspiro[3.5]nonane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Azido-[1,2,3,4]tetrazolo[1,5-a]quinoxaline](/img/structure/B1523278.png)

![5-[2-(1,3-Benzothiazol-2-yl)ethyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1523280.png)









![Methyl 4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methoxy]benzoate](/img/structure/B1523297.png)